4-(2-Chloro-phenyl)-3-chlorosulfonyl-5-trifluoro-methyl-thiophene-2-carboxylic acid methyl ester

Description

Chemical Structure and Properties

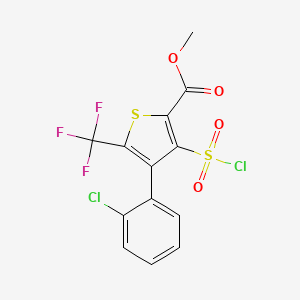

The compound “4-(2-Chloro-phenyl)-3-chlorosulfonyl-5-trifluoro-methyl-thiophene-2-carboxylic acid methyl ester” is a thiophene derivative with the molecular formula C₁₃H₇Cl₂F₃O₄S₂ and a molecular weight of 419.23 g/mol . Its structure features:

- A thiophene core substituted at positions 3, 4, and 5.

- A 2-chlorophenyl group at position 4, contributing steric bulk and electron-withdrawing effects.

- A chlorosulfonyl group (-SO₂Cl) at position 3, enhancing electrophilic reactivity.

- A trifluoromethyl (-CF₃) group at position 5, increasing hydrophobicity and metabolic stability.

This compound’s structural complexity makes it a versatile intermediate in medicinal chemistry, particularly for synthesizing bioactive molecules targeting enzymes or receptors sensitive to sulfonyl and halogen groups.

Properties

IUPAC Name |

methyl 4-(2-chlorophenyl)-3-chlorosulfonyl-5-(trifluoromethyl)thiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7Cl2F3O4S2/c1-22-12(19)9-10(24(15,20)21)8(11(23-9)13(16,17)18)6-4-2-3-5-7(6)14/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEGQLFFPXOKOAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=C(S1)C(F)(F)F)C2=CC=CC=C2Cl)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7Cl2F3O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301113629 | |

| Record name | 2-Thiophenecarboxylic acid, 4-(2-chlorophenyl)-3-(chlorosulfonyl)-5-(trifluoromethyl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301113629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

419.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1431555-31-5 | |

| Record name | 2-Thiophenecarboxylic acid, 4-(2-chlorophenyl)-3-(chlorosulfonyl)-5-(trifluoromethyl)-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1431555-31-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Thiophenecarboxylic acid, 4-(2-chlorophenyl)-3-(chlorosulfonyl)-5-(trifluoromethyl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301113629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation of Halogenated Thiophene Intermediates

A critical step involves preparing halogenated thiophene intermediates, which serve as building blocks for further functionalization.

Selective Bromination and Chlorination : Starting from 3-methylthiophene or 3-methylthiophene-2-carboxylate, bromination using bromine or N-bromosuccinimide (NBS) under controlled conditions yields 2-bromo-3-methylthiophene derivatives. A one-pot bromination/debromination sequence can be employed to obtain 2,4-dibromo-3-methylthiophene intermediates with high regioselectivity.

Carboxylation : The carboxyl group at the 2-position is introduced via metallation (e.g., Grignard reaction with MeMgBr) followed by carbonation with CO₂ or by palladium-catalyzed carbonylation under CO pressure. Palladium catalysis with ligands such as 1,3-bis(diphenylphosphino)propane (DPPP) enables efficient carbonylation to yield thiophene-2-carboxylic acid derivatives or esters.

Conversion to Acid Chloride : The carboxylic acid intermediates are converted to acid chlorides using thionyl chloride (SOCl₂), facilitating subsequent amide or sulfonylation reactions.

These methods ensure selective introduction of the trifluoromethyl group without disturbing other sensitive functionalities.

Sulfonylation to Form the Chlorosulfonyl Group

The chlorosulfonyl group at the 3-position is introduced by sulfonylation of the thiophene ring, typically involving:

- Reaction of the thiophene intermediate with chlorosulfonic acid (ClSO₃H) or sulfuryl chloride (SO₂Cl₂) under controlled temperature to avoid overreaction or decomposition.

- The sulfonylation is regioselective and often performed after halogenation and trifluoromethylation to protect other reactive sites.

This step requires careful control of reaction conditions to maintain the integrity of the trifluoromethyl and ester groups.

Attachment of the 2-Chlorophenyl Group at the 4-Position

The 4-position substitution with a 2-chlorophenyl group can be achieved via:

- Cross-coupling reactions such as Suzuki or Stille coupling using the appropriate halogenated thiophene intermediate and 2-chlorophenyl boronic acid or stannane.

- Alternatively, nucleophilic aromatic substitution or directed lithiation followed by electrophilic substitution may be employed.

These coupling reactions are catalyzed by palladium complexes under mild conditions to preserve the sensitive chlorosulfonyl group.

Esterification to Form the Methyl Ester

The carboxylic acid at the 2-position is esterified to the methyl ester by:

- Treatment with methanol in the presence of acid catalysts such as sulfuric acid or using methylating agents like diazomethane.

- Esterification is typically performed after the introduction of all other substituents to avoid transesterification or hydrolysis.

Summary Table of Key Preparation Steps

| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| Halogenation | Bromination/Chlorination | Br₂ or NBS; controlled temperature | Selective 2,4-dibromo or chlorinated thiophene intermediates |

| Carboxylation | Grignard carbonation or Pd-catalyzed carbonylation | MeMgBr + CO₂ or Pd catalyst + CO + DPPP ligand | Thiophene-2-carboxylic acid or methyl ester derivatives |

| Acid Chloride Formation | Chlorination | SOCl₂ | Thiophene-2-carbonyl chloride for further functionalization |

| Trifluoromethylation | Electrophilic or radical CF₃ introduction | CF₃ reagents (e.g., Togni’s reagent) | 5-Trifluoromethyl substituted thiophene |

| Sulfonylation | Sulfonyl chloride addition | ClSO₃H or SO₂Cl₂ | 3-Chlorosulfonyl thiophene derivative |

| Aryl Substitution | Cross-coupling | Pd catalyst, 2-chlorophenyl boronic acid | 4-(2-Chlorophenyl) substitution on thiophene |

| Esterification | Ester formation | Methanol + acid catalyst or methylating agent | Methyl ester formation at 2-position |

Research Findings and Process Optimization

Regioselectivity : Bromination and chlorination steps require precise control to avoid polyhalogenation or substitution at undesired positions. The use of one-pot bromination/debromination sequences has been shown to improve selectivity and yield.

Catalyst Choice : Palladium catalysts with diphosphine ligands such as DPPP enable efficient carbonylation and cross-coupling reactions. Heterogeneous Pd/C catalysts have been explored for industrial scalability despite slower reaction rates compared to homogeneous catalysts.

Scale-up Feasibility : Laboratory-scale syntheses have been demonstrated on multi-kilogram scales, indicating potential for commercial production. Vapor phase chlorination and carbonylation under CO pressure are scalable methods for key intermediates.

Yield and Purity : Optimized routes yield high-purity intermediates with yields ranging from 65% to over 85% in key steps such as carbonylation and bromination/debromination sequences.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂) can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or other strong bases.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Replacement of one or more substituents with different functional groups.

Scientific Research Applications

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: It may serve as a probe or inhibitor in biochemical studies.

Medicine: It could be explored for its pharmacological properties and potential therapeutic uses.

Industry: It might find use in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific application. For example, if used as a pharmaceutical, it might interact with specific molecular targets in the body, such as enzymes or receptors, to produce a therapeutic effect. The pathways involved would be determined by the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis of structurally related thiophene derivatives and their key differences:

Key Observations

Substituent Position and Electronic Effects: The 2-chlorophenyl group in the target compound provides moderate steric hindrance and electron withdrawal, balancing reactivity . The chlorosulfonyl (-SO₂Cl) group is critical for nucleophilic substitution reactions, enabling conjugation with amines or alcohols—a feature absent in amino-substituted analogues (e.g., ) .

Core Heterocycle and Functional Groups :

- Thiophene derivatives with -CF₃ and -SO₂Cl (e.g., and ) exhibit enhanced stability and reactivity compared to triazine-based sulfonylureas (), which are specialized for herbicidal activity .

- Methyl esters (as in the target compound) offer better lipophilicity than ethyl esters (), favoring membrane permeability in drug candidates .

Applications: The target compound’s chlorosulfonyl group makes it a candidate for protease inhibitor development, whereas amino-substituted analogues () are prioritized for kinase-targeting drugs . Brominated variants () are less commercially available, likely due to synthetic challenges or niche research applications .

Research Findings and Implications

- Synthetic Utility : The chlorosulfonyl group’s reactivity enables facile derivatization, as seen in agrochemical sulfonylureas () and benzimidazole drugs () .

- Commercial Landscape : Discontinuation of brominated derivatives () highlights market preference for chlorine-substituted thiophenes due to cost and synthetic efficiency .

Biological Activity

The compound 4-(2-Chloro-phenyl)-3-chlorosulfonyl-5-trifluoro-methyl-thiophene-2-carboxylic acid methyl ester is a member of the thiophene family, which has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be broken down into several functional groups that contribute to its biological activity:

- Thiophene Ring : The core structure provides a stable aromatic system.

- Chloro and Trifluoromethyl Substituents : These groups enhance lipophilicity and may influence the compound's interaction with biological targets.

- Chlorosulfonyl Group : This moiety is known for its reactivity, potentially facilitating interactions with various biomolecules.

Antimicrobial Properties

Research indicates that derivatives of thiophene compounds often exhibit significant antimicrobial properties. For instance, studies have shown that related thiophene derivatives possess antibacterial and antifungal activities. The presence of electron-withdrawing groups like trifluoromethyl enhances these properties by increasing the electron deficiency of the aromatic system, which may improve binding to microbial targets.

Anti-inflammatory Activity

Thiophene derivatives are frequently explored in anti-inflammatory research. The compound has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response. In vitro studies demonstrated that similar compounds with chlorosulfonyl groups exhibited moderate inhibition of COX-2, suggesting potential therapeutic applications in inflammatory diseases.

Cytotoxic Effects

The cytotoxicity of this compound against cancer cell lines has been a focus of investigation. For example, related thiophene derivatives have shown promising results against various cancer types, including breast and colon cancer. The mechanism often involves induction of apoptosis and disruption of cellular proliferation pathways.

Case Studies

- In Vitro Studies : A study evaluated the cytotoxic effects of related thiophene compounds on MCF-7 (breast cancer) and HCT116 (colon cancer) cell lines. Results indicated an IC50 value in the low micromolar range for certain derivatives, demonstrating significant anticancer activity.

- Molecular Docking Studies : Computational studies have provided insights into the binding affinities of these compounds with specific protein targets. Docking simulations revealed strong interactions between trifluoromethyl-substituted thiophenes and active sites of COX enzymes, supporting experimental findings.

- Pharmacokinetic Profiles : Research on the pharmacokinetics of similar compounds indicated favorable absorption and distribution characteristics, which are crucial for their development as therapeutic agents.

Table 1: Biological Activity Summary

Table 2: Molecular Docking Results

| Compound | Target Protein | Binding Affinity (kcal/mol) |

|---|---|---|

| 4-(2-Chloro-phenyl)-3-chlorosulfonyl | COX-2 | -9.5 |

| 5-trifluoro-methyl-thiophene | LOX-15 | -8.7 |

Q & A

Basic: What are the critical steps in synthesizing this compound, and how are intermediates characterized?

Answer:

The synthesis typically involves sequential functionalization of the thiophene ring. Key steps include:

- Sulfonation at Position 3 : Chlorosulfonic acid is used to introduce the chlorosulfonyl group under controlled temperatures (0–5°C) to minimize side reactions .

- Esterification at Position 2 : Carboxylic acid precursors (e.g., thiophene-2-carboxylic acid derivatives) are esterified using methanol and acid catalysts .

- Substituent Introduction : The 2-chlorophenyl and trifluoromethyl groups are introduced via cross-coupling reactions (e.g., Suzuki-Miyaura for aryl groups) or electrophilic substitution.

Characterization : Intermediates are validated using:

- NMR Spectroscopy : H and C NMR to confirm regiochemistry and substituent integration .

- Mass Spectrometry : High-resolution MS to verify molecular weight and fragmentation patterns .

- Melting Point Analysis : Reported mp ranges (e.g., 130–132°C for related thiophene esters) ensure purity .

Basic: Which analytical methods are optimal for confirming the compound’s structural integrity?

Answer:

Advanced spectroscopic and chromatographic techniques are required due to the compound’s complexity:

- 2D NMR (COSY, HMBC) : Resolves overlapping signals from the thiophene ring and aromatic substituents .

- FT-IR Spectroscopy : Identifies functional groups (e.g., S=O stretch of chlorosulfonyl at ~1370 cm, C=O ester at ~1720 cm) .

- X-ray Crystallography : Provides definitive proof of regiochemistry and spatial arrangement .

- HPLC-PDA/MS : Assesses purity (>95%) and detects trace impurities from competing sulfonation pathways .

Advanced: How does the chlorosulfonyl group influence reactivity in nucleophilic substitution reactions?

Answer:

The chlorosulfonyl (-SOCl) group is highly electrophilic, enabling reactions with nucleophiles (e.g., amines, alcohols). Key considerations:

- Solvent Selection : Use polar aprotic solvents (e.g., DMF, DCM) to stabilize intermediates and enhance reaction rates .

- Temperature Control : Reactions are performed at 0–25°C to prevent decomposition of the sulfonyl chloride moiety .

- Competing Pathways : The trifluoromethyl group’s electron-withdrawing effect may deactivate the thiophene ring, requiring optimized stoichiometry for substitutions at Position 3 .

Advanced: How can contradictions in reported melting points or spectral data be resolved?

Answer:

Discrepancies often arise from:

- Polymorphism : Recrystallization solvents (e.g., ethanol vs. hexane) can yield different crystalline forms. Use differential scanning calorimetry (DSC) to identify polymorphs .

- Impurity Profiles : Trace solvents or byproducts (e.g., unreacted sulfonic acid derivatives) alter mp ranges. Quantify impurities via GC-MS or F NMR .

- Spectral Assignments : Re-examine NMR coupling constants (e.g., for thiophene protons) and compare with computational predictions (DFT) .

Basic: What methodologies ensure accurate purity assessment given the compound’s multiple substituents?

Answer:

- Elemental Analysis : Verify C, H, N, S, and Cl content within ±0.3% of theoretical values .

- Chromatographic Purity : Use reverse-phase HPLC with a C18 column (ACN/water gradient) and UV detection at 254 nm .

- Thermogravimetric Analysis (TGA) : Detect residual solvents or hygroscopicity, which may affect yield calculations .

Advanced: How can density functional theory (DFT) predict electronic properties relevant to biological activity?

Answer:

DFT calculations (e.g., B3LYP/6-311+G(d,p)) model:

- Electrostatic Potential Maps : Identify electron-deficient regions (e.g., chlorosulfonyl group) for predicting nucleophilic attack sites .

- Frontier Molecular Orbitals : HOMO-LUMO gaps correlate with stability and reactivity in photochemical studies .

- Solvent Effects : Implicit solvent models (e.g., PCM) simulate interactions in biological matrices, aiding SAR studies .

Basic: What safety protocols are recommended for handling this compound?

Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and fume hoods due to the chlorosulfonyl group’s corrosive nature .

- Storage : Keep in airtight containers under inert gas (N or Ar) at –20°C to prevent hydrolysis .

- Spill Management : Neutralize with sodium bicarbonate and adsorb with vermiculite .

Advanced: What strategies mitigate decomposition during long-term storage?

Answer:

- Stabilizers : Add desiccants (e.g., molecular sieves) to minimize moisture-induced hydrolysis of the sulfonyl chloride .

- Light Protection : Store in amber vials to prevent photodegradation of the trifluoromethyl group .

- Periodic Purity Checks : Monitor via F NMR to detect fluorine loss or structural degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.